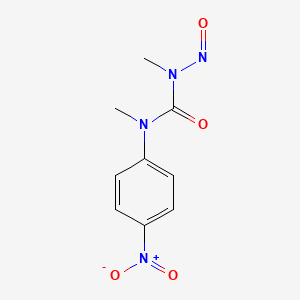

N-Methyl-N'-(p-nitrophenyl)-N'-methyl-N-nitrosourea

Description

N-Methyl-N'-(p-nitrophenyl)-N'-methyl-N-nitrosourea is a synthetic nitrosourea compound characterized by a p-nitrophenyl substituent and dual methyl groups on its urea backbone. Nitrosoureas are alkylating agents known for their carcinogenic and mutagenic properties, with applications in cancer research and toxicology. The p-nitrophenyl group, a strong electron-withdrawing moiety, likely influences the compound’s stability, reactivity, and tissue specificity compared to simpler alkyl-substituted nitrosoureas like N-methyl-N-nitrosourea (MNU) .

Properties

CAS No. |

72586-69-7 |

|---|---|

Molecular Formula |

C9H10N4O4 |

Molecular Weight |

238.20 g/mol |

IUPAC Name |

1,3-dimethyl-1-(4-nitrophenyl)-3-nitrosourea |

InChI |

InChI=1S/C9H10N4O4/c1-11(9(14)12(2)10-15)7-3-5-8(6-4-7)13(16)17/h3-6H,1-2H3 |

InChI Key |

TYOCLJQLJIKHDG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N(C)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea typically involves the reaction of p-nitroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques, such as distillation or crystallization, to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitrophenyl group can be reduced to form aniline derivatives.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere at room temperature.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of aniline derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Employed in mutagenesis studies to induce mutations in microorganisms and plants.

Medicine: Investigated for its potential use in cancer research due to its ability to induce DNA damage and apoptosis in cancer cells.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea involves the formation of reactive intermediates that interact with cellular components. The nitroso group can form nitrenium ions, which are highly reactive and can alkylate DNA, leading to DNA damage and cell death. The compound’s ability to induce DNA damage makes it a potential candidate for cancer therapy, as it can selectively target rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Nitrosoureas decompose to produce alkylating and carbamoylating species. Substituents on the urea backbone modulate this process:

- Alkyl substituents (e.g., MNU, N-ethyl-N-nitrosourea [ENU]) decompose rapidly, generating short-lived alkylating agents that react with DNA, forming adducts like O⁶-methylguanine (MNU) or O⁶-ethylguanine (ENU) .

- Aryl substituents (e.g., p-nitrophenyl in the target compound) introduce steric hindrance and electron-withdrawing effects. This may slow decomposition, prolonging alkylation activity or altering tissue distribution. For example, phenyl glycosides with p-nitrophenyl groups exhibit similar reaction kinetics to simpler analogs but enhanced stability .

Table 1: Structural and Reactivity Comparison

Carcinogenic and Mutagenic Profiles

Organ Specificity

- MNU : Induces mammary, bladder, and pancreatic tumors in rodents, with dose-dependent latency and metastasis . For example, a single 50 mg/kg dose in rats causes mammary tumors in 100% of subjects by 600 days .

- ENU : Predominantly causes T-cell lymphomas and brain tumors, with AT-to-TA transversions due to O²-ethylthymidine adducts .

- N-Methyl-N'-(p-nitrophenyl)-...: The p-nitrophenyl group may redirect tissue uptake. Helicobacter pylori infection synergizes with MNU in gastric carcinogenesis , suggesting environmental cofactors could modulate the target compound’s effects.

Table 2: Carcinogenicity in Rodent Models

Mutational Spectra and DNA Repair

- MNU : Induces GC→AT transitions (80% of mutations) via O⁶-methylguanine adducts. Repair efficiency is strand-biased, with faster removal from the transcribed strand .

- ENU : Generates AT→TA (50%) and AT→CG (30%) transversions. O⁶-ethylguanine adducts are repaired more efficiently than O²-ethylthymidine .

- N-Methyl-N'-(p-nitrophenyl)-... : The nitro group could form DNA interstrand crosslinks or aryl-DNA adducts, altering repair kinetics. p-Nitrophenyl derivatives in glycosidase assays show altered enzymatic interactions , suggesting similar biochemical specificity.

Biological Activity

N-Methyl-N'-(p-nitrophenyl)-N'-methyl-N-nitrosourea (MNU) is a potent alkylating agent known for its significant mutagenic and carcinogenic properties. This article reviews the biological activity of MNU, focusing on its mechanisms of action, effects on cellular processes, and implications in cancer research.

MNU primarily functions as an alkylating agent, introducing methyl groups into DNA, which can lead to mutations. The most notable mutation induced by MNU is the formation of O6-methylguanine, which mispairs with thymine during DNA replication, resulting in G:C to A:T transitions. This mutagenic event is crucial in understanding how MNU contributes to tumorigenesis.

Key Findings:

- Mutagenesis : MNU treatment in human cell lines showed a significant bias towards G:C to A:T transitions due to the miscoding potential of O6-methylguanine .

- DNA Interaction : The interaction of MNU with DNA primarily occurs at the non-transcribed strand of active genes, indicating that chromatin organization can influence the extent of DNA alkylation and subsequent repair mechanisms .

Biological Effects

MNU has been extensively studied for its effects on various biological systems, particularly in animal models. Its administration leads to notable changes in protein synthesis and cellular proliferation.

Inhibition of Protein Synthesis

Research indicates that MNU causes a partial inhibition of protein synthesis across several organs in rats. The maximum effect is observed 2-3 hours post-administration, with significant disaggregation of polyribosomes in the liver, although similar effects were not observed in the brain . This suggests that MNU's impact on protein synthesis may vary across different tissues.

Tumorigenesis Studies

MNU is widely used in experimental models to induce tumors. For example, studies have shown that intraperitoneal injection of MNU results in breast tumorigenesis in rats, with a marked increase in mammary DNA alkylation . The compound's ability to induce tumors has made it a valuable tool for studying cancer mechanisms.

Case Studies

Several studies have highlighted the biological activity of MNU through various experimental setups:

- Breast Cancer Induction : In one study, rats treated with MNU developed mammary tumors characterized by significant DNA damage and alterations in hormone-regulating enzymes like pyrrolidon carboxypeptidase. This suggests a link between hormonal dysregulation and tumor development .

- Thymic Lymphoma in Mice : Another investigation utilized C57BL/6 mice to study the expression levels of tumor suppressor genes (PTEN, p53, MSH2) after MNU treatment. Changes in gene expression were associated with aberrant epigenetic regulation, further emphasizing MNU's role as a mutagenic agent .

Data Summary

The following table summarizes key findings from studies involving this compound:

| Study Focus | Model Organism | Key Findings |

|---|---|---|

| Protein Synthesis Inhibition | Rat | Partial inhibition observed; maximum effect at 2-3 hours |

| Breast Tumorigenesis | Rat | Significant increase in mammary DNA alkylation |

| Thymic Lymphoma | Mouse | Altered expression of tumor suppressor genes |

| Mutagenesis | Human Cell Lines | G:C to A:T transitions predominated; strand-specific mutations |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying N-Methyl-N'-(p-nitrophenyl)-N'-methyl-N-nitrosourea in environmental and biological samples?

- Methodological Answer : Colorimetric determination via denitrosation with dilute aqueous acids is a validated approach for quantifying this compound. Hydrolysis of the compound releases nitric oxide, which can be measured spectrophotometrically after derivatization. This method is sensitive to low concentrations (µg/kg range) and is suitable for environmental matrices . For biological samples, chromatographic separation (e.g., HPLC coupled with UV detection) is recommended, leveraging the compound’s UV absorbance profile at 230–280 nm due to the nitroso and nitrophenyl groups.

Q. How should researchers design experiments to assess tissue-specific alkylation patterns of this compound?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or ³H) to track alkylation in vivo. Administer the compound intraperitoneally or intravenously to model organisms (e.g., rats), followed by organ-specific DNA/RNA isolation. Purify nucleic acids via phenol-chloroform extraction and quantify alkylation products (e.g., 7-methylguanine, O⁶-methylguanine) using cation-exchange chromatography (Dowex 50) or Sephadex G-10 columns. Compare specific radioactivity across tissues (e.g., brain, liver, kidney) to identify preferential alkylation sites .

Q. What are the key considerations for ensuring stability and handling of this compound in laboratory settings?

- Methodological Answer : Store the compound at 0–6°C in amber vials to prevent photodegradation and thermal decomposition. Avoid aqueous solutions at neutral or alkaline pH, as they accelerate degradation. Use cold ethanol or dimethyl sulfoxide (DMSO) for solubilization. Handling requires PPE (gloves, goggles) and a fume hood due to its carcinogenic potential. Confirm purity via NMR (¹H, ¹³C) and LC-MS before use .

Advanced Research Questions

Q. What molecular mechanisms explain the preferential accumulation of O⁶-methylguanine in neural tissues following exposure?

- Methodological Answer : The accumulation arises from tissue-specific DNA repair deficiencies. In rat models, brain cells lack functional O⁶-methylguanine-DNA methyltransferase (MGMT), a repair enzyme that excises O⁶-alkylguanine adducts. After repetitive dosing (e.g., 10 mg/kg weekly), O⁶-methylguanine/7-methylguanine ratios in brain DNA increase from 0.28 to 0.68 over five weeks, while liver ratios remain <0.01. This repair deficiency is confirmed by comparing adduct persistence in brain vs. liver using ³H-labeled compound and chromatographic analysis .

Q. How do DNA repair pathways influence the carcinogenic potential of this compound in different organ systems?

- Methodological Answer : Carcinogenicity correlates with repair capacity. In MGMT-proficient tissues (e.g., liver), O⁶-methylguanine is rapidly repaired, reducing mutagenic G→A transitions. In repair-deficient tissues (e.g., brain), unrepaired O⁶-methylguanine mispairs with thymine during replication, driving oncogenic mutations. Experimental models (e.g., F344 rats) show glioblastoma induction after repeated exposure, validated via histopathology and PCR-based mutation profiling of oncogenes like Trp53 .

Q. What experimental models demonstrate differential mutagenic spectra between this compound and other alkylating agents?

- Methodological Answer : Use Escherichia coli gpt gene sequencing to compare mutation profiles. This compound induces 100% G→A transitions (e.g., 39/39 mutations), while ethylating agents like ENU cause mixed transitions/transversions (e.g., 24/33 G→A, 7/33 A→G). This reflects differing O⁶-alkylguanine/O⁴-alkylthymidine ratios (0.014 for methyl vs. 0.28 for ethyl adducts). Mutational hotspots (e.g., 5’-GGA-3’) are identified via dideoxy sequencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.